(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester (1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester
Brand Name: Vulcanchem
CAS No.: 135711-62-5
VCID: VC21137194
InChI: InChI=1S/C20H42O6Si2/c1-18(2,3)27(8,9)25-14-12-20(23,17(22)24-7)13-15(16(14)21)26-28(10,11)19(4,5)6/h14-16,21,23H,12-13H2,1-11H3/t14-,15-,16?,20?/m1/s1
SMILES: CC(C)(C)[Si](C)(C)OC1CC(CC(C1O)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O
Molecular Formula: C20H42O6Si2
Molecular Weight: 434.7 g/mol

(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester

CAS No.: 135711-62-5

Cat. No.: VC21137194

Molecular Formula: C20H42O6Si2

Molecular Weight: 434.7 g/mol

* For research use only. Not for human or veterinary use.

(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester - 135711-62-5

CAS No. 135711-62-5
Molecular Formula C20H42O6Si2
Molecular Weight 434.7 g/mol
IUPAC Name methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate
Standard InChI InChI=1S/C20H42O6Si2/c1-18(2,3)27(8,9)25-14-12-20(23,17(22)24-7)13-15(16(14)21)26-28(10,11)19(4,5)6/h14-16,21,23H,12-13H2,1-11H3/t14-,15-,16?,20?/m1/s1
Standard InChI Key DBNMGEIRSATOJZ-SSWGIJEZSA-N
Isomeric SMILES CC(C)(C)[Si](C)(C)O[C@@H]1CC(C[C@H](C1O)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O
SMILES CC(C)(C)[Si](C)(C)OC1CC(CC(C1O)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O
Canonical SMILES CC(C)(C)[Si](C)(C)OC1CC(CC(C1O)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O

Chemical Identity and Structural Properties

Basic Chemical Information

(1α,3R,4α,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester is a complex organic compound featuring multiple functional groups, including silyl ethers and hydroxyl groups. Its specific stereochemistry is critical to its applications in pharmaceutical synthesis. The compound is characterized by the following properties:

PropertyValue
CAS Number135711-62-5
Molecular FormulaC₂₀H₄₂O₆Si₂
Molecular Weight434.71 g/mol
IUPAC Namemethyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate
Standard InChIKeyDBNMGEIRSATOJZ-SSWGIJEZSA-N
Isomeric SMILESCC(C)(C)Si(C)O[C@@H]1CC(CC@HOSi(C)C(C)(C)C)(C(=O)OC)O

The compound possesses four key stereogenic centers, as indicated by its (1α,3R,4α,5R) designation, which significantly influences its reactivity and application in stereoselective synthesis pathways .

Structural Features and Conformation

The cyclohexane ring in this compound adopts a specific conformation that aligns with its stereochemical designations. The presence of the tert-butyldimethylsilyl (TBDMS) protecting groups at positions 3 and 5 provides selective protection of these hydroxyl groups while leaving the hydroxyl groups at positions 1 and 4 available for further chemical modifications . This selective protection is particularly valuable in multi-step synthesis where regioselective transformations are required.

Physical Properties

The compound exhibits specific solubility characteristics that influence its handling in laboratory settings. It demonstrates good solubility in common deuterated solvents used for NMR analysis:

SolventSolubility
CDCl₃ (Deuterated Chloroform)Soluble
CD₃OD (Deuterated Methanol)Soluble

These solubility properties make it suitable for spectroscopic characterization and for use in various organic synthesis protocols that utilize these solvents .

Synthesis Methods and Pathways

Established Synthetic Routes

The synthesis of (1α,3R,4α,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester typically involves the selective protection of hydroxyl groups on a cyclohexane derivative. A documented synthetic pathway involves the reaction of Cyclohexanecarboxylic acid, 1,3,4,5-tetrahydroxy-, methyl ester, (1α,3R,4α,5R)- with tert-Butyldimethylsilyl chloride .

Another well-documented synthesis route involves:

ReactantsReaction ConditionsYieldReference
Precursor + tert-Butyldimethylsilyl chlorideWith triethylamine in N,N-dimethyl-formamide at 0-20°C for 18h75%Sanchez-Abella et al., Journal of Organic Chemistry, 2006

Mechanism and Reaction Considerations

The silylation reaction proceeds through nucleophilic attack of the hydroxyl oxygen atoms at positions 3 and 5 on the silicon atom of the tert-butyldimethylsilyl chloride. The reaction is facilitated by triethylamine, which serves as a base to neutralize the hydrogen chloride generated during the reaction. The selective protection of the hydroxyl groups at positions 3 and 5 over those at positions 1 and 4 can be attributed to steric and electronic factors that influence the relative reactivity of these positions .

This selective protection strategy is crucial for maintaining the desired stereochemistry and enabling further transformations at the unprotected hydroxyl positions.

Applications in Pharmaceutical and Organic Synthesis

Role in Vitamin D Derivative Synthesis

Structure-Activity Relationships and Comparative Analysis

Comparison with Related Compounds

The compound belongs to a family of selectively protected cyclohexane derivatives used in organic synthesis. When compared to similar compounds, several distinguishing features emerge:

CompoundKey DifferencesApplications
(1α,3R,4α,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl EsterContains both protected and free hydroxyl groupsVitamin D synthesis, pharmaceutical intermediates
(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(1H-imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl EsterContains an imidazole carbothioate group at position 4Potential antimicrobial applications, enzyme inhibition studies
Unprotected tetrahydroxy cyclohexanecarboxylic acid methyl esterNo silyl protecting groupsPrecursor in synthesis, less selective in reactions

The presence and position of the silyl protecting groups significantly influence the reactivity pattern and application scope of these compounds.

Structure-Function Relationships

The specific stereochemistry and protection pattern of the compound are directly related to its function in synthetic pathways. The (1α,3R,4α,5R) configuration provides a well-defined three-dimensional structure that translates into the stereochemistry of the final products, which is often crucial for their biological activity.

The selective protection of the hydroxyl groups at positions 3 and 5 allows for targeted modifications at positions 1 and 4, enabling the construction of more complex structures with precise control over stereochemistry. This selective reactivity is particularly valuable in the synthesis of biologically active compounds where the spatial arrangement of functional groups is critical for activity .

SupplierPackage SizeApproximate Price (USD)
Various Chemical Suppliers25 mg$150.00
Aladdin Scientific50 mgVariable pricing

The relatively high cost is indicative of the compound's specialized nature and the complexity involved in its synthesis with the required stereochemical purity .

Analytical Methods and Characterization

Spectroscopic Analysis

The compound can be characterized using various spectroscopic methods, with NMR spectroscopy being particularly valuable for confirming its structure and stereochemistry. The presence of distinctive proton signals corresponding to the tert-butyl groups, methyl ester, and the cyclohexane ring protons provides a characteristic spectral fingerprint.

For comprehensive characterization, a combination of analytical techniques is typically employed:

Analytical MethodInformation Provided
¹H NMRProton environments, confirmation of protecting groups
¹³C NMRCarbon skeleton, functional group identification
FTIRIdentification of hydroxyl and ester carbonyl groups
Mass SpectrometryMolecular weight confirmation, fragmentation pattern
X-ray CrystallographyAbsolute stereochemical configuration

These methods collectively provide robust confirmation of the compound's identity and purity, which is crucial for its application in pharmaceutical synthesis .

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